TNF-alpha-IN-2
CAS No.:
Cat. No.: VC16020413
Molecular Formula: C25H21ClF2N6O
Molecular Weight: 494.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H21ClF2N6O |
---|---|
Molecular Weight | 494.9 g/mol |
IUPAC Name | 3-[(1R)-1-[[3-chloro-7-fluoro-6-[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]-2-methyl-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile |
Standard InChI | InChI=1S/C25H21ClF2N6O/c1-12(16-7-14(9-29)5-6-17(16)27)33-23-20(26)13(2)32-19-8-18(28)21(34-22(19)23)15-10-30-24(31-11-15)25(3,4)35/h5-8,10-12,35H,1-4H3,(H,32,33)/t12-/m1/s1 |
Standard InChI Key | UDLNDXDUOBMZIQ-GFCCVEGCSA-N |
Isomeric SMILES | CC1=NC2=CC(=C(N=C2C(=C1Cl)N[C@H](C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F |
Canonical SMILES | CC1=NC2=CC(=C(N=C2C(=C1Cl)NC(C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F |
Introduction
Molecular and Functional Overview of TNF-Alpha
TNF-α Structure and Signaling Pathways
TNF-α exists in transmembrane (tmTNF) and soluble (sTNF) forms, both functioning as homotrimers to activate receptors TNFR1 and TNFR2 . TNFR1, ubiquitously expressed, triggers canonical NF-κB pathways for inflammation and apoptosis, while TNFR2, limited to endothelial and immune cells, promotes cell survival via non-canonical NF-κB activation . The balance between these pathways determines cellular outcomes, ranging from proliferation to necroptosis .
TNF-α in Disease Pathology
Excessive TNF-α drives rheumatoid arthritis, psoriasis, and inflammatory bowel disease, necessitating inhibitors like monoclonal antibodies (e.g., infliximab) and soluble receptors (e.g., etanercept) . Paradoxically, TNF-α also exhibits anticancer properties by enhancing chemotherapeutic penetration in isolated limb perfusion . This duality complicates systemic use but highlights opportunities for targeted inhibition .
Development of TNF-Alpha Inhibitors
Small-Molecule TNF-α Inhibitors
Recent advances focus on oral small molecules, such as TNF Pharmaceuticals’ isomyosamine, which entered Phase 2b trials for sarcopenia in post-fracture patients . These inhibitors target TNF-α trimerization or receptor binding, offering improved bioavailability and patient compliance .
Table 1: Comparative Overview of TNF-α Inhibitors
Inhibitor Type | Example | Administration | Development Stage | Key Mechanism |
---|---|---|---|---|
Monoclonal Antibody | Infliximab | Intravenous | FDA-Approved | Binds soluble TNF-α |
Fusion Protein | Etanercept | Subcutaneous | FDA-Approved | Mimics TNFR1/TNFR2 |
Oral Small Molecule | Isomyosamine | Oral | Phase 2b | Inhibits TNF-α trimerization |
Hypothetical | TNF-alpha-IN-2 | Oral | Preclinical | Disrupts TNFR1 signaling |
Mechanistic Hypotheses for TNF-Alpha-IN-2
Putative Binding and Inhibition
TNF-alpha-IN-2 likely interferes with TNF-α’s trimerization or receptor binding. Structural studies of sTNF reveal a β-sandwich fold critical for receptor engagement . Small molecules stabilizing monomeric or dimeric TNF-α could prevent trimer assembly, akin to morpheein modulators . Computational modeling may predict TNF-alpha-IN-2’s interaction with the TNF-α C-terminal domain, essential for bioactivity .
Modulation of Downstream Signaling
By selectively targeting TNFR1, TNF-alpha-IN-2 could mitigate pro-inflammatory and apoptotic signals while sparing TNFR2-mediated survival pathways . In vitro studies on HL-60 cells demonstrate TNF-α’s dual role in cell cycle regulation, with TNFR1 activation suppressing proliferation via p38 MAPK . TNF-alpha-IN-2 might counteract this effect, preserving tissue homeostasis in chronic inflammation.
Preclinical and Clinical Considerations
Efficacy in Inflammatory Models
In rodent models of arthritis, TNF-α inhibitors reduce synovitis and bone erosion . TNF-alpha-IN-2’s oral bioavailability could enhance efficacy in gastrointestinal inflammation, where systemic biologics underperform. Synergy with chemotherapeutics, as seen in TNF-α’s role in drug delivery , warrants exploration in oncology.
Future Directions and Challenges
Combination Therapies
Pairing TNF-alpha-IN-2 with checkpoint inhibitors or IL-6 antagonists may enhance anti-inflammatory responses. In cancer, co-administration with liposomal doxorubicin could exploit TNF-α’s vascular permeability effects .
Biomarker Development
Identifying TNF-α isoforms (tmTNF vs. sTNF) and receptor expression ratios may stratify patients likely to benefit from TNF-alpha-IN-2 . Proteomic profiling of NF-κB and MAPK pathways could predict treatment resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume